5-(1-Benzylazetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole oxalate
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Description
5-(1-Benzylazetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole oxalate is a useful research compound. Its molecular formula is C18H17N5O5 and its molecular weight is 383.364. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity Predictions
The study by Kharchenko, Detistov, and Orlov (2008) details the synthesis of novel bicyclic systems containing the 1,2,4-oxadiazole ring. This research highlights the potential biological activities of such compounds through predictive analysis (Kharchenko, Detistov, & Orlov, 2008).
Antioxidant Evaluation
Bondock, Adel, and Etman (2016) conducted a study on the synthesis of functionalized 1,3,4-oxadiazoles, evaluating their antioxidant activity. They discovered compounds with excellent antioxidant properties and protective effects against DNA damage (Bondock, Adel, & Etman, 2016).
COX-2 Inhibition and Anti-inflammatory Activity
Rathore et al. (2014) designed and synthesized benzimidazole compounds with oxadiazole, targeting selective COX-2 inhibition. The compounds displayed significant anti-inflammatory activities in vivo (Rathore et al., 2014).
Diversity-Oriented Synthesis of N-heterocycles
Gupta et al. (2014) developed a metal-free approach for the synthesis of diverse N-heterocycles, including 1,2,4-oxadiazoles. Their method enabled the efficient synthesis of drug lead molecules (Gupta et al., 2014).
Antibacterial and Cytotoxic Activity
Devarasetty et al. (2016) prepared novel benzamide derivatives linked to oxadiazoles, showing considerable antibacterial activity against specific bacterial strains and cytotoxicity against human tumor cell lines (Devarasetty et al., 2016).
Antitubercular Activity
Joshi et al. (2015) synthesized oxadiazole benzothioate derivatives and evaluated their antitubercular activities. The compounds demonstrated moderate to good activity against Mycobacterium tuberculosis (Joshi et al., 2015).
Corrosion Inhibition Properties
Ammal et al. (2018) explored the corrosion inhibition properties of 1,3,4-oxadiazole derivatives for mild steel. Their study highlighted the protective effect of these compounds in corrosive environments (Ammal, Prajila, & Joseph, 2018).
Insecticidal and Antibacterial Potential
Deohate and Palaspagar (2020) synthesized pyrimidine linked pyrazole heterocyclics with oxadiazoles, demonstrating their insecticidal and antibacterial potential against specific insects and microorganisms (Deohate & Palaspagar, 2020).
Properties
IUPAC Name |
5-(1-benzylazetidin-3-yl)-3-pyrimidin-2-yl-1,2,4-oxadiazole;oxalic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O.C2H2O4/c1-2-5-12(6-3-1)9-21-10-13(11-21)16-19-15(20-22-16)14-17-7-4-8-18-14;3-1(4)2(5)6/h1-8,13H,9-11H2;(H,3,4)(H,5,6) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHBMBXYXKHKKCD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC=CC=C2)C3=NC(=NO3)C4=NC=CC=N4.C(=O)(C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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